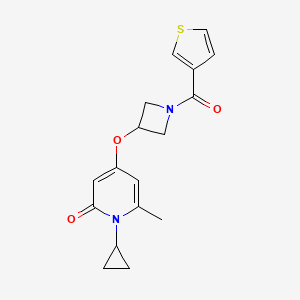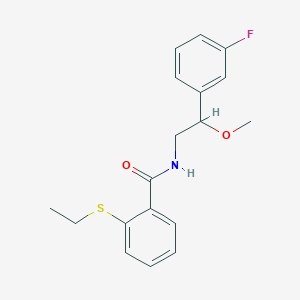
1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a synthetic organic compound characterized by its complex molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloronicotinic acid and cyclopropylamine under controlled conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the pyridinone core.
Attachment of the Thiophene Group: The thiophene group is incorporated through an acylation reaction using thiophene-3-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production efficiently.
化学反应分析
Types of Reactions
1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
科学研究应用
1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study biological processes at the molecular level, helping to elucidate the role of specific proteins or pathways.
作用机制
The mechanism of action of 1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1-cyclopropyl-6-methyl-4-(pyridin-2-yl)pyridin-2(1H)-one: Lacks the azetidine and thiophene groups, which may result in different biological activity.
1-cyclopropyl-6-methyl-4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one: Similar structure but with a furan ring instead of a thiophene ring, potentially altering its chemical and biological properties.
Uniqueness
1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is unique due to the presence of the thiophene ring and azetidine moiety, which confer specific electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(thiophene-3-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-6-14(7-16(20)19(11)13-2-3-13)22-15-8-18(9-15)17(21)12-4-5-23-10-12/h4-7,10,13,15H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLJRYGKAZEZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)
![3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2605536.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2605539.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2605542.png)
![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2605549.png)



